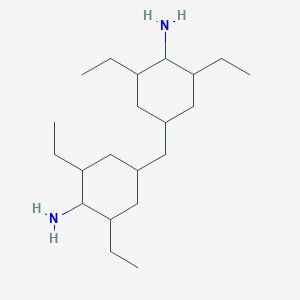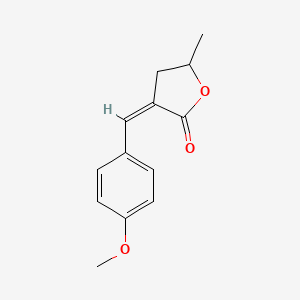
Pyrrolidine-3,4-dicarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3,4-dicarboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3,4-dicarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another approach involves the crystallization of the acid from water or dilute hydrochloric acid, followed by purification via the dimethyl ester, which is distilled and hydrolyzed with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reduction and crystallization techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the position of the carboxylic acid groups.
Proline derivatives: These compounds are structurally similar but have different functional groups attached to the pyrrolidine ring.
Uniqueness: Pyrrolidine-3,4-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10ClNO4 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
Clave InChI |
OFHYMQZHRBRGDB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


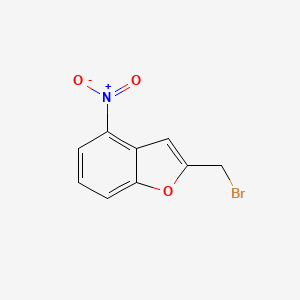



![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
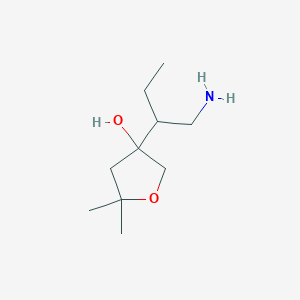
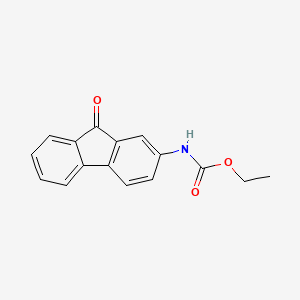
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
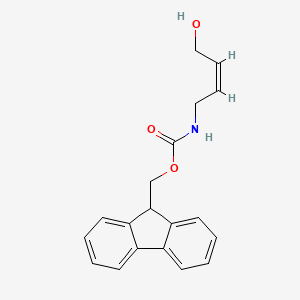
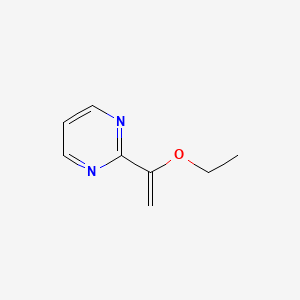
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
